(+)-8-Hydroxycalamenene
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Overview
Description
(+)-8-hydroxycalamenene is a sesquiterpenoid consisting of 5,6,7,8-tetrahydronaphthalen-1-ol having two methyl substituents at the 3- and 8-positions, an isopropyl substituent at the 5-position and (+)-(5R,8S)-configuration. It is a sesquiterpenoid and a carbobicyclic compound. It derives from a hydride of a cadinane.
Scientific Research Applications
Neuroprotective Applications
(+)-8-Hydroxycalamenene, isolated from Reynoutria elliptica, has demonstrated significant neuroprotective effects. In studies, it was found to reduce cell death in transformed retinal ganglion cells (RGC-5) and decrease the expression of apoptotic proteins induced by oxidative stress. This compound effectively mitigated mitochondrial membrane potential reduction and protected against retinal damage in vivo, showcasing its potential as a neuroprotective agent (Jo et al., 2013).
Antimicrobial and Antioxidant Properties
This compound and its derivatives have shown promising antimicrobial and antioxidant activities. Studies have highlighted the compound's efficacy against a range of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and various fungal species like Mucor circinelloides and Rhizopus oryzae. The antioxidant properties of this compound-rich essential oils from Croton cajucara also suggest its potential in developing antimicrobials for therapeutic use in treating bacterial and fungal infections (Azevedo et al., 2013), (Azevedo et al., 2014).
Antifungal and Anti-Candidal Activities
In addition to its antimicrobial properties, this compound has exhibited strong antifungal and anti-candidal activities. Studies have shown its efficacy in inhibiting the growth and lipid content of fungi like Rhizopus oryzae, as well as its effectiveness against Candida species by inhibiting secreted aspartic proteases activity and biofilm formation. This highlights its potential as a component in antifungal therapeutics and treatments against Candida infections (Azevedo et al., 2014), (Azevedo et al., 2016).
Properties
CAS No. |
88642-92-6 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(5R,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-11(4)15-13(12)7-10(3)8-14(15)16/h7-9,11-12,16H,5-6H2,1-4H3/t11-,12+/m0/s1 |
InChI Key |
FDMKIGKOMRSCAW-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C2=C1C(=CC(=C2)C)O)C(C)C |
SMILES |
CC1CCC(C2=C1C(=CC(=C2)C)O)C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C(=CC(=C2)C)O)C(C)C |
88642-92-6 | |
Synonyms |
8-hydroxycalamenene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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